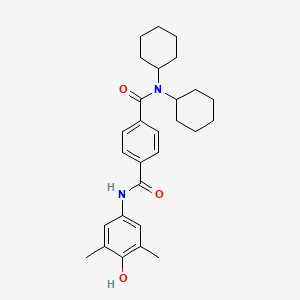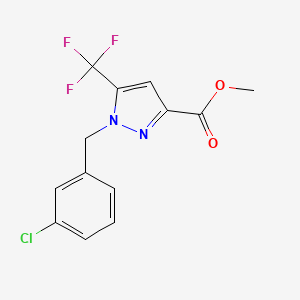
N,N-dicyclohexyl-N'-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dicyclohexyl groups and a hydroxy-dimethylphenyl group attached to a terephthalamide backbone. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with N,N-dicyclohexylamine and 4-hydroxy-3,5-dimethylphenylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and using a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations. The use of automated systems helps in monitoring and adjusting the reaction parameters in real-time, ensuring high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or bromo derivatives on the aromatic ring.
Scientific Research Applications
N~1~,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved include the inhibition of specific signaling cascades, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N-Dicyclohexylurea: Used as a byproduct in various organic reactions.
4-Hydroxy-3,5-dimethylbenzoic acid: A simpler analog with similar functional groups.
Uniqueness
N~1~,N~1~-DICYCLOHEXYL-N~4~-(4-HYDROXY-3,5-DIMETHYLPHENYL)TEREPHTHALAMIDE is unique due to its combination of dicyclohexyl and hydroxy-dimethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical processes, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C28H36N2O3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H36N2O3/c1-19-17-23(18-20(2)26(19)31)29-27(32)21-13-15-22(16-14-21)28(33)30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-18,24-25,31H,3-12H2,1-2H3,(H,29,32) |
InChI Key |
MEWFFUCCXNBRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10903060.png)
![methyl 3-[(2,5-dichlorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate](/img/structure/B10903061.png)

![1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10903078.png)

![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10903081.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10903093.png)
![methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10903103.png)
![N-[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10903110.png)
![3-(1H-benzimidazol-2-yl)-1,2,2-trimethyl-N'-[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanecarbohydrazide](/img/structure/B10903112.png)

![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)
![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B10903150.png)
![5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903158.png)
